molecular formula C27H27N3O4S2 B2529255 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-34-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2529255
CAS No.: 361479-34-7
M. Wt: 521.65
InChI Key: MPGSFUIZADXDKE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold, a 4-hydroxyphenyl group, and a sulfonylpiperidine moiety. The benzo[d]thiazole core is notable for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial contexts, while the sulfonyl group enhances solubility and binding affinity to biological targets. The 3,5-dimethylpiperidine substituent may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-24(31)22(14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGSFUIZADXDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 394.57 g/mol. The structure includes a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide linked to a piperidine ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses and contributing to its pharmacological effects.
  • Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties, possibly through disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related derivatives:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • A study reported that derivatives containing the benzo[d]thiazole moiety showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Molecular docking studies have demonstrated good binding affinity to bacterial target proteins, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The compound's ability to inhibit specific enzymes may also be leveraged in cancer therapy. For example:

  • Studies have shown that benzo[d]thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
  • The presence of the hydroxyphenyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its efficacy against tumor cells.

Case Studies

  • Study on Antitubercular Activity : A study explored the antitubercular effects of compounds similar to this compound. The results indicated strong inhibition of Mycobacterium bovis BCG, suggesting potential use in tuberculosis treatment .
  • Evaluation of Antibacterial Properties : In another investigation, derivatives were tested for their antibacterial effects against Gram-positive and Gram-negative bacteria. The most active compounds exhibited MIC values significantly lower than standard antibiotics like gentamicin .

Data Summary Table

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntibacterialS. aureus0.125
AntibacterialE. coli0.25
AntitubercularM. bovis BCG0.03
AnticancerVarious cancer cellsVaries

Scientific Research Applications

Pharmacological Applications

The compound has garnered attention for its potential therapeutic effects. Its structural components suggest activities that may include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of benzothiazole exhibit significant antibacterial properties, potentially through mechanisms that disrupt microbial cell wall synthesis or induce apoptosis in bacterial cells .
  • Anticancer Properties : Preliminary investigations suggest that compounds with similar structures can induce apoptosis in cancer cells. Research indicates that benzothiazole derivatives can inhibit tumor growth and metastasis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Some studies highlight the potential neuroprotective properties of benzothiazole derivatives. For instance, compounds targeting neuronal nitric oxide synthase (nNOS) have demonstrated significant binding affinity, suggesting their role in treating neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have further elucidated the applications of this compound:

  • Antimicrobial Studies : Research conducted by Alghamdi et al. demonstrated that derivatives containing benzothiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds showed activity comparable to established antibiotics like amoxicillin .
  • Anticancer Research : A study focusing on similar benzothiazole derivatives indicated their ability to inhibit cancer cell proliferation through specific pathways involved in apoptosis. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
  • Neuroprotective Potential : In a study exploring neuroprotective effects, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide showed significant interactions with nNOS, indicating potential therapeutic benefits in conditions like Parkinson's disease .

Summary Table of Applications

Application TypeDescriptionKey Findings
AntimicrobialActivity against Gram-positive and Gram-negative bacteriaComparable efficacy to amoxicillin
AnticancerInduction of apoptosis in cancer cellsInhibition of tumor growth observed
NeuroprotectiveInteraction with nNOS indicating protective effects against neurodegenerationSignificant binding affinity noted

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound shares structural motifs with two classes of derivatives from the evidence:

  • Triazole-thione derivatives (e.g., compounds [7–9] from ): Both classes incorporate sulfonylphenyl groups, but the target compound replaces the triazole-thione with a benzo[d]thiazole ring. The benzo[d]thiazole’s aromaticity and electron-rich nature may enhance π-π stacking interactions in biological systems compared to the triazole’s tautomeric flexibility.
  • Benzothiazole-triazolothiadiazole hybrids (e.g., compounds 5a-j from ): While both feature benzo[d]thiazole, the target compound lacks the triazolothiadiazole moiety, which is critical for antimicrobial activity in ’s derivatives.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s sulfonyl group would exhibit ν(S=O) stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), similar to ’s sulfonylbenzamide derivatives. However, the benzo[d]thiazole’s C=N and C-S stretches (~1600 cm⁻¹ and ~650 cm⁻¹) distinguish it from triazole-thiones, which show ν(C=S) at ~1250 cm⁻¹.
  • NMR: The 4-hydroxyphenyl group would produce a deshielded proton signal near δ 9–10 ppm, absent in ’s non-hydroxylated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Triazole-Thiones Triazolothiadiazoles
Core Scaffold Benzo[d]thiazole 1,2,4-Triazole-thione Triazolothiadiazole
Key Substituents 4-Hydroxyphenyl, sulfonylpiperidine Sulfonylphenyl, 2,4-difluorophenyl Pyridinyl, benzothiazole-carbamoyl
Synthetic Route Amide coupling Friedel-Crafts, nucleophilic addition Condensation of triazole-thiols
Bioactivity Hypothesized kinase inhibition Not reported Antimicrobial

Table 2: Spectroscopic Signatures

Compound Class IR ν(C=S) (cm⁻¹) IR ν(S=O) (cm⁻¹) ¹H-NMR δ (ppm) Key Signals
Target Compound N/A 1350, 1150 9.5 (OH), 8.2 (benzo[d]thiazole)
Triazole 1247–1255 1350–1150 7.5–8.0 (aromatic), 3.5–4.0 (sulfonyl)
Hybrids N/A Not reported 8.0–8.5 (pyridinyl), 7.3–7.8 (benzothiazole)

Research Implications and Limitations

The target compound’s structural uniqueness positions it as a candidate for kinase or protease inhibition studies, leveraging its sulfonylpiperidine and benzo[d]thiazole groups. Further studies should focus on:

  • Kinase Assays : To validate hypothesized enzyme inhibition.
  • Solubility Profiling : Given the sulfonylpiperidine’s role in enhancing bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of benzo[d]thiazole and hydroxyl-substituted phenyl intermediates via amide bond formation. For sulfonylation, 4-chlorosulfonylbenzoyl chloride is reacted with 3,5-dimethylpiperidine under basic conditions (e.g., triethylamine in THF). Optimization includes controlling temperature (0–5°C for exothermic steps), solvent selection (DMF or dichloromethane for solubility), and catalyst use (e.g., HBTU for coupling). Reaction progress is monitored via thin-layer chromatography (TLC) and HPLC, with final purification using silica gel column chromatography .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–500 MHz in CDCl₃ or DMSO-d₆) verify substituent positions (e.g., benzo[d]thiazole proton shifts at δ 7.8–8.2 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₆N₃O₄S₂: 544.1325) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values determined after 24-hour incubation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with doxorubicin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, measuring inhibition at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

  • Methodology :

  • Analog Synthesis : Introduce substitutions on the benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) or modify the piperidine sulfonamide (e.g., varying alkyl groups at positions 3 and 5). Derivatives are synthesized via parallel combinatorial chemistry .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, pyrazole-sulfonamide derivatives (e.g., compound 85 in ) showed enhanced kinase inhibition .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like anthrax lethal factor .

Q. What experimental strategies are used to elucidate the compound’s mechanism of action in cancer pathways?

  • Methodology :

  • Transcriptomics : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Western Blotting : Validate protein-level changes (e.g., caspase-3 cleavage for apoptosis induction) .
  • Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., ³H-ATP for kinase binding) to quantify affinity .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodology :

  • Standardized Assay Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify biphasic effects.
  • Meta-Analysis : Compare structural features of inactive analogs (e.g., steric hindrance from bulky substituents) to refine SAR hypotheses .

Q. What methodologies assess pharmacokinetic properties like metabolic stability or blood-brain barrier penetration?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict BBB penetration using a lipid-coated filter system .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

Q. How can computational approaches guide lead optimization for this compound?

  • Methodology :

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize sulfonamide interactions with active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • ADMET Prediction : Use tools like SwissADME to forecast solubility (LogP) and hepatotoxicity .

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